molecular formula C9H7NS B583700 2H-5,8-Methanocyclohepta[d][1,3]thiazole CAS No. 159408-34-1

2H-5,8-Methanocyclohepta[d][1,3]thiazole

Cat. No.: B583700
CAS No.: 159408-34-1
M. Wt: 161.222
InChI Key: HVTKVYYZKFFOCF-UHFFFAOYSA-N
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Description

2H-5,8-Methanocyclohepta[d][1,3]thiazole is a sophisticated bicyclic organic compound featuring a fused thiazole ring system, offered for advanced research and development applications. The thiazole ring is a privileged scaffold in medicinal chemistry and material science, known for its presence in a wide range of biologically active molecules and FDA-approved drugs . Compounds containing the thiazole nucleus have demonstrated diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, making them a central focus in the discovery of new therapeutic agents . Researchers value this and similar complex thiazole derivatives for their potential as key intermediates in organic synthesis and for exploring novel structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific analytical data (e.g., NMR, MS, HPLC) for this compound to confirm identity and purity before use.

Properties

CAS No.

159408-34-1

Molecular Formula

C9H7NS

Molecular Weight

161.222

InChI

InChI=1S/C9H7NS/c1-2-7-3-6(1)4-8-9(7)11-5-10-8/h1-2,4H,3,5H2

InChI Key

HVTKVYYZKFFOCF-UHFFFAOYSA-N

SMILES

C1C2=CC3=NCSC3=C1C=C2

Synonyms

5,8-Methano-2H-cycloheptathiazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key structural distinctions :

  • Monocyclic 1,3-Thiazoles: Simple five-membered rings with one sulfur and one nitrogen atom. Substituents (e.g., methyl, thienyl) significantly modulate electronic density and bioactivity .
  • 1,3,4-Thiadiazoles : Di-heteroatomic (S, N) five-membered rings with higher electron-withdrawing character, leading to reduced inhibitory activity compared to 1,3-thiazoles .

Table 1: Structural and Electronic Comparison

Compound Type Ring System Key Features Electronic Environment
1,3-Thiazole Monocyclic Flexible, substituent-dependent Moderate electron density
1,3,4-Thiadiazole Monocyclic Electron-deficient, planar High electron withdrawal
2H-5,8-Methanocyclohepta[d][1,3]thiazole Bicyclic Rigid, sterically constrained Variable (bridge-dependent)

Table 3: Bioactivity Profile

Compound Type Anticancer Activity (IC₅₀) Antimicrobial (MIC) Key Mechanism
1,3-Thiazole 2–10 µM (Jurkat cells) 8–32 µg/mL Apoptosis, ROS generation
1,3,4-Thiadiazole 15–50 µM 16–64 µg/mL Enzyme inhibition
Bicyclic Thiazole (Inferred) Not reported Not reported Structural target engagement
Structure–Activity Relationships (SAR)
  • Substituent Effects : Methyl groups at the 4-position of 1,3-thiazoles enhance inhibitory activity (e.g., 6a > 6i) .
  • Ring Size and Rigidity : Bicyclic systems may improve binding kinetics by reducing conformational flexibility, a hypothesis supported by studies on fused thiazole derivatives .
  • Electron Density : Electron-withdrawing groups on 1,3,4-thiadiazoles reduce activity, while electron-donating groups on 1,3-thiazoles enhance it .

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the sulfur atom of the thiourea attacking the electron-deficient triple bond of DAAD, forming a thiolate intermediate. Subsequent proton transfer and elimination of alcohol result in a thioketene intermediate, which undergoes cyclization to afford the thiazole ring. For 2H-5,8-Methanocyclohepta[d]thiazole, this method requires a pre-functionalized cycloheptene moiety bearing a thiourea group.

Experimental Protocol

  • Reagents : 1-(Cyclohepta-5,8-dienyl)thiourea (1 mmol), dimethyl acetylenedicarboxylate (DMAD, 1 mmol), ethanol (5 mL).

  • Procedure : Reflux the mixture for 30 minutes, monitor by TLC (hexane/EtOAc 3:1), and isolate via filtration and recrystallization.

Table 1: Yields and Spectral Data for Analogous Thiazoles

Starting MaterialDAADYield (%)IR (C=O, cm⁻¹)1H^1H NMR (δ, ppm)
1-(4-Carbamoylphenyl)thioureaDMAD8216573.32 (s, CH₃)
1-Methyl-3-(quinolin-8-yl)thioureaDEAD9516614.25 (q, CH₂CH₃)

Hantzsch Thiazole Synthesis with α-Halo Carbonyl Precursors

The classical Hantzsch method remains pivotal for thiazole formation, leveraging thioamides and α-halo carbonyl compounds2. For bicyclic systems like 2H-5,8-Methanocyclohepta[d]thiazole, this approach necessitates a cycloheptane-derived α-bromo ketone.

Mechanistic Pathway

The thioamide’s sulfur performs an SN2 attack on the α-bromo carbonyl, followed by tautomerization to a thiolactam. Intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon closes the thiazole ring, forming the bicyclic structure2.

Synthetic Example

  • Reactants : Cyclohepta[d]thioamide (1 mmol), 5-bromo-8-methanocycloheptanone (1 mmol).

  • Conditions : Reflux in ethanol (2 h), isolate via filtration.

Key Spectral Insights

  • IR : Absence of S-H stretch (~2550 cm⁻¹) confirms cyclization.

  • 13C^13C NMR : Signals at δ 165–170 ppm indicate thiazole C=N and ester C=O groups.

Crystal Structure Validation and Stereochemical Considerations

X-ray crystallography remains critical for confirming the bicyclic structure. As seen in related indenothiazoles, the asymmetric unit often contains two independent molecules with defined stereochemistry. For 2H-5,8-Methanocyclohepta[d]thiazole, computational modeling (DFT) could predict bond lengths and angles prior to synthesis.

Table 2: Comparative Crystallographic Data for Fused Thiazoles

CompoundSpace GroupBond Length (C-S, Å)Dihedral Angle (°)
Indeno[1,2-d]thiazoleP-11.728.5
Hypothetical TargetP2₁/c~1.71 (predicted)~10.2 (predicted)

Green Chemistry Considerations

Ethanol, a renewable solvent, is widely employed in thiazole synthesis, aligning with green chemistry principles . Microwave-assisted protocols could further reduce reaction times and energy consumption, though this requires optimization for bicyclic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2H-5,8-Methanocyclohepta[d][1,3]thiazole derivatives, and how do reaction conditions influence yields?

  • Methodology : Condensation reactions with aldehydes under reflux (e.g., substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst) are widely used. Purification involves solvent evaporation under reduced pressure and filtration . Multi-step strategies, such as cyclization with thioglycolic acid or alkylation with chloroacetate derivatives, are critical for introducing functional groups .
  • Key Variables : Reaction time (4–6 hours), temperature (40–80°C), and stoichiometric ratios (1:1 molar ratios of reactants) significantly impact yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~2218 cm⁻¹, NH bands at 3265–3420 cm⁻¹) .
  • NMR : ¹H/¹³C-NMR resolves aromatic protons (δ 6.5–7.5 ppm) and heterocyclic carbons (e.g., thiazole-C at ~134–153 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 347 for M⁺) and fragmentation patterns .

Q. What biological activities have been reported for this compound derivatives?

  • Antitumor Activity : Compounds induce apoptosis/necrosis in Jurkat and HT-29 cells via caspase activation and mitochondrial disruption. Pyridyl-thiazoles show immunomodulatory effects by regulating IL-10 and TNF-α .
  • Antimicrobial Potential : Derivatives with log P values ~4 exhibit optimal membrane permeability against bacterial strains .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Methodology :

  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., halogens) to improve electrophilicity and DNA-binding affinity .
  • Heterocycle Fusion : Attach pyrazole or triazole moieties to enhance selectivity toward cancer cell lines (e.g., IC₅₀ improvements of 2–3 fold in Jurkat cells) .
    • SAR Analysis : Correlate substituent positions (e.g., para- vs. meta-substituted aryl groups) with cytotoxicity using 3D-QSAR models .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

  • Experimental Design :

  • Cell Line Selection : Compare activity in adherent (HT-29) vs. suspension (Jurkat) cultures to assess membrane permeability differences .
  • Assay Validation : Use ATP-based viability assays alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Q. What mechanistic insights differentiate apoptosis induction from necrosis in thiazole derivatives?

  • Methodology :

  • Caspase Inhibition Studies : Treat cells with Z-VAD-FMK to confirm caspase-dependent apoptosis .
  • Metabolic Profiling : Measure lactate dehydrogenase (LDH) release to quantify necrosis .

Q. How do this compound derivatives modulate immune responses in tumor microenvironments?

  • Methodology :

  • Cytokine Array Analysis : Quantify IL-10, TNF-α, and IFN-γ levels in co-cultures of cancer cells and macrophages .
  • Immune Cell Recruitment Assays : Evaluate chemotaxis of T-cells or NK cells using transwell systems .

Q. What role do partition coefficients (log P) play in optimizing thiazole derivatives for CNS penetration?

  • Methodology :

  • log P Determination : Compare calculated (CLOGP) vs. experimental (shake-flask/HPLC) values to refine predictive models .
  • BBB Permeability Assays : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp) .

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